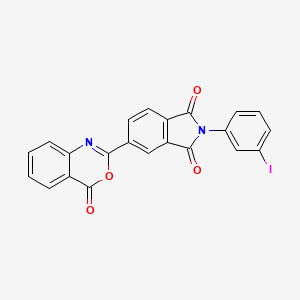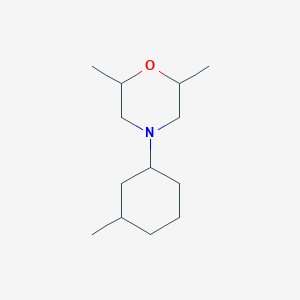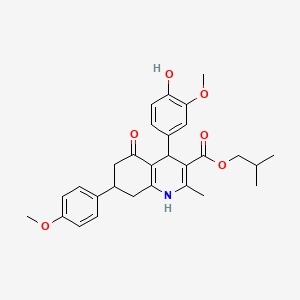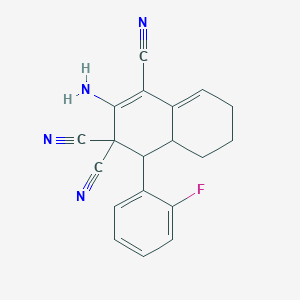
2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as IKK-2 inhibitor VIII, which is a potent and selective inhibitor of the IκB kinase (IKK) enzyme. The IKK enzyme is a crucial regulator of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in the immune response, inflammation, and cancer progression.
作用機序
The mechanism of action of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione involves the inhibition of the IKK enzyme, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) protein. The IκB protein is an inhibitor of NF-κB, which is a transcription factor that plays a crucial role in the regulation of genes involved in the immune response and inflammation. By inhibiting the IKK enzyme, 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione prevents the activation of NF-κB, leading to a decrease in inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione have been extensively studied in various in vitro and in vivo models. Studies have shown that this compound can effectively inhibit the activation of NF-κB, leading to a decrease in inflammation and immune response. Additionally, 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
実験室実験の利点と制限
The advantages of using 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its potent and selective inhibition of the IKK enzyme, which makes it a valuable tool for studying the NF-κB pathway. Additionally, this compound has been extensively studied in various in vitro and in vivo models, making it a well-characterized research tool. However, the limitations of using 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in lab experiments include its complex synthesis process, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for the research of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione. One potential direction is the development of more potent and selective IKK inhibitors that can be used for the treatment of various diseases. Additionally, further studies are needed to understand the precise mechanism of action of this compound and its effects on other signaling pathways. Finally, the potential use of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in combination with other drugs for the treatment of various diseases should also be explored.
合成法
The synthesis of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex process that involves several steps. The first step involves the preparation of 3-iodoaniline, which is then reacted with 4-hydroxy-2H-1,3-benzoxazin-2-one to yield 2-(3-iodophenyl)-5-hydroxy-1H-isoindole-1,3(2H)-dione. The final step involves the oxidation of the hydroxyl group to a ketone using a suitable oxidizing agent to yield 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
The potential applications of 2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione in scientific research are vast. This compound has been extensively studied for its role as an IKK-2 inhibitor, which makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that IKK-2 inhibitors can suppress the activation of NF-κB, which is a transcription factor that plays a vital role in the regulation of genes involved in the immune response and inflammation.
特性
IUPAC Name |
2-(3-iodophenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11IN2O4/c23-13-4-3-5-14(11-13)25-20(26)15-9-8-12(10-17(15)21(25)27)19-24-18-7-2-1-6-16(18)22(28)29-19/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFXPUOMFDESGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC(=CC=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodophenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)

![4-methyl-N-(4-nitrophenyl)-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5230649.png)
![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)

![2-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5230684.png)
![1-(2,3-dihydro-1H-inden-2-yl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5230690.png)
![1-(9H-carbazol-9-yl)-3-[4-(methylsulfonyl)-1-piperazinyl]-2-propanol](/img/structure/B5230694.png)
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide](/img/structure/B5230700.png)
![2,4-dichloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5230707.png)